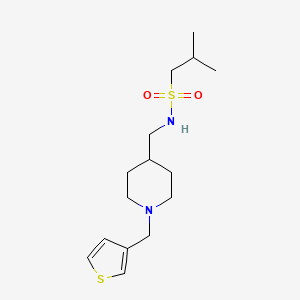

2-methyl-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)propane-1-sulfonamide

Description

This compound is a sulfonamide derivative featuring a piperidine core substituted with a thiophen-3-ylmethyl group and a propane-sulfonamide side chain. Its structure combines a heterocyclic thiophene ring (linked via a methyl group to the piperidine nitrogen) with a sulfonamide moiety, which may influence its physicochemical properties, receptor binding, and metabolic stability.

Properties

IUPAC Name |

2-methyl-N-[[1-(thiophen-3-ylmethyl)piperidin-4-yl]methyl]propane-1-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26N2O2S2/c1-13(2)12-21(18,19)16-9-14-3-6-17(7-4-14)10-15-5-8-20-11-15/h5,8,11,13-14,16H,3-4,6-7,9-10,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXIXLEDABZZCHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CS(=O)(=O)NCC1CCN(CC1)CC2=CSC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)propane-1-sulfonamide typically involves multiple steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

Introduction of the Thiophene Moiety: The thiophene group is introduced via a nucleophilic substitution reaction, where a thiophene derivative reacts with a suitable electrophile.

Sulfonamide Formation: The final step involves the reaction of the intermediate with a sulfonyl chloride to form the sulfonamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:

Catalysis: Using catalysts to enhance reaction rates and selectivity.

Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene moiety, leading to sulfoxides or sulfones.

Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

Substitution: The piperidine ring and thiophene moiety can participate in various substitution reactions, introducing different functional groups.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogenating agents, nucleophiles like amines or alcohols.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

Synthesis of Derivatives: The compound can serve as a precursor for synthesizing various derivatives with potential biological activities.

Biology

Biological Probes: It can be used as a probe to study biological pathways involving sulfonamides and piperidine derivatives.

Medicine

Drug Development:

Industry

Material Science: Possible use in the development of new materials with unique properties due to its structural features.

Mechanism of Action

The mechanism by which 2-methyl-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)propane-1-sulfonamide exerts its effects involves interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The piperidine ring may enhance binding affinity, while the thiophene moiety can contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Piperidine-Based Analogs with Thiophene Substituents

The compound shares structural similarities with thiophene fentanyl (N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]thiophene-2-carboxamide), a controlled opioid analog . Key differences include:

- Substituent Position : The target compound features a thiophen-3-ylmethyl group, whereas thiophene fentanyl incorporates a thiophene-2-carboxamide group. The 3-position substitution in the thiophene ring may alter electronic properties and steric interactions with target receptors.

- Functional Group: The target compound’s sulfonamide group replaces the carboxamide seen in thiophene fentanyl.

Table 1: Structural Comparison of Thiophene-Containing Piperidine Derivatives

Comparison with Fentanyl and Its Analogs

Fentanyl analogs (e.g., carfentanil, ocfentanil) share a piperidine core but differ in substituents and pharmacological profiles:

- Carfentanil: Contains a phenyl(propanoyl)amino group and a methyl carboxylate, contributing to extreme potency (100x fentanyl) and Schedule I/IV status .

- 4-Fluoroisobutyrfentanyl : Features a 4-fluorophenyl group and isobutyryl moiety, enhancing µ-opioid receptor affinity .

- Target Compound : The sulfonamide group and lack of a phenethyl chain suggest divergent receptor interactions, possibly reducing opioid activity.

Table 2: Functional Group Impact on Receptor Binding

Sulfonamide-Containing Compounds

Sulfonamides are common in pharmaceuticals (e.g., antibiotics, enzyme inhibitors). The target compound’s propane-sulfonamide side chain distinguishes it from:

- AB-CHMINACA: A synthetic cannabinoid with a carboxamide and indazole core, regulated under the 1971 Convention .

- Drospirenone intermediates: Thiophene-containing naphthol derivatives (e.g., 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol) lack the piperidine-sulfonamide framework .

Pharmacokinetic and Regulatory Considerations

- Metabolic Stability : The sulfonamide group may reduce cytochrome P450-mediated metabolism compared to carboxamide-based analogs .

Biological Activity

2-methyl-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)propane-1-sulfonamide is a sulfonamide compound with potential biological activities, particularly in the context of neurological and psychiatric disorders. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The compound's structure features a thiophene moiety linked to a piperidine ring, which is characteristic of many biologically active compounds. The sulfonamide group contributes to its pharmacological properties.

Research indicates that compounds with similar structures often act as antagonists or modulators of various receptor systems, particularly G protein-coupled receptors (GPCRs). These receptors play crucial roles in signal transduction and are implicated in numerous physiological processes.

Key Mechanisms:

- GPCR Modulation : The compound may interact with GPCRs, influencing pathways related to neurotransmission and cellular signaling .

- Inhibition of Enzymatic Activity : Some sulfonamides are known to inhibit specific enzymes, which can affect metabolic pathways relevant to disease states .

In Vitro Studies

In vitro studies have demonstrated that related compounds exhibit varying degrees of activity against specific targets. Table 1 summarizes the inhibitory concentrations (IC50) for several structurally related compounds.

| Compound | Structure Type | IC50 (μM) | % Inhibition at 10 μM |

|---|---|---|---|

| A | Piperidine | 8.6 ± 0.4 | 70% |

| B | Furan | 1.6 ± 0.2 | 90% |

| C | Biphenyl | 2.8 ± 0.6 | 85% |

| D | Mixed | 7.4 ± 0.8 | 75% |

| E | Aminomethyl | 10.0 ± 1.4 | 60% |

Table 1: Inhibitory activity of related compounds.

Case Studies

- Neurological Disorders : A study explored the effects of a similar compound on models of anxiety and depression, demonstrating significant reductions in behavioral symptoms associated with these conditions .

- Antimicrobial Activity : Another investigation assessed the antimicrobial potential of sulfonamides, revealing effectiveness against certain bacterial strains, which could suggest broader therapeutic applications .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics (PK) and potential toxicity of this compound is essential for its development as a therapeutic agent. Preliminary data suggest moderate absorption and distribution characteristics typical of small molecules, but detailed studies are required to establish safety profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.